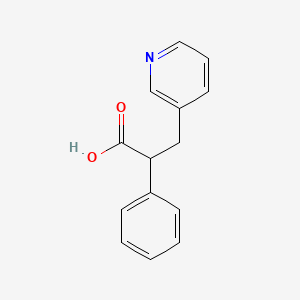

2-Phenyl-3-(pyridin-3-yl)propanoic acid

描述

属性

IUPAC Name |

2-phenyl-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11/h1-8,10,13H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBSTYAXJVFMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 3 Pyridin 3 Yl Propanoic Acid and Analogues

Established Synthetic Pathways for Arylpropanoic Acids

Arylpropanoic acids, a class of compounds that includes numerous non-steroidal anti-inflammatory drugs (NSAIDs), can be prepared through various synthetic routes. nih.gov These methods range from traditional multi-step sequences to more efficient modern catalytic processes.

Classical syntheses of 2-arylpropanoic acids often commence from precursors like arylacetonitriles or arylacetic acids. A prominent method involves the direct methylation of arylacetic acid derivatives. orgsyn.org

One common pathway begins with an arylacetonitrile, such as phenylacetonitrile. This starting material undergoes α-methylation, typically using a methylating agent in the presence of a base. For instance, dimethyl carbonate can be used as a reagent for mono-c-methylation. orgsyn.org The resulting 2-arylpropionitrile is then subjected to hydrolysis, usually under acidic or basic conditions, to yield the final 2-arylpropanoic acid. orgsyn.orgnih.gov

Key transformations in this classical approach include:

α-Alkylation: Formation of a carbanion at the α-position of the nitrile or ester, followed by nucleophilic attack on an alkyl halide or other electrophile.

Nitrile Hydrolysis: Conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH) through reaction with water in the presence of a strong acid or base. google.com

While effective, these methods can sometimes be limited by side reactions, such as the formation of dialkylated by-products, which can reduce the yield of the desired mono-substituted product. orgsyn.org

Modern synthetic chemistry has introduced more direct and efficient methods for preparing 2-arylpropanoic acids, often employing transition metal catalysis. A significant advancement is the carbonylation of styrenes. nih.gov

A flexible and high-yield approach involves a two-step, one-pot palladium-catalyzed process:

Heck Coupling: An aryl bromide is coupled with ethylene (B1197577) gas in the presence of a palladium catalyst and a suitable ligand to form a styrene (B11656) derivative. nih.gov

Hydroxycarbonylation: The resulting styrene is then subjected to hydroxycarbonylation, reacting with carbon monoxide and water, again catalyzed by a palladium complex, to regioselectively produce the 2-arylpropanoic acid. nih.gov

This cascade transformation is notable for its high regioselectivity and good yields, avoiding the need for intermediate purification steps. nih.gov The choice of ligand, such as neoisopinocampheyldiphenylphosphine (NISPCPP), can be crucial for achieving optimal results. nih.gov Such catalytic carbonylation processes represent a more atom-economical route compared to many classical methods. researchgate.net

| Method | Starting Materials | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical (from Arylacetonitrile) | Arylacetonitrile, Methylating Agent (e.g., Dimethyl Carbonate), Acid/Base | α-Methylation, Nitrile Hydrolysis | Utilizes readily available reagents. orgsyn.org | Potential for dialkylation by-products, multi-step process. orgsyn.org |

| Modern (Catalytic Carbonylation) | Aryl Bromide, Ethylene, Carbon Monoxide, Water, Palladium Catalyst | Heck Coupling, Hydroxycarbonylation | High regioselectivity, good yields, one-pot procedure possible. nih.gov | Requires specialized equipment (for handling gases under pressure), catalyst cost. |

Targeted Synthesis of 2-Phenyl-3-(pyridin-3-yl)propanoic Acid

While general methods for arylpropanoic acids are well-established, the specific synthesis of this compound requires a strategy to construct the unique 1,2-diaryl substituted backbone. A plausible approach would involve a Michael addition reaction, where a nucleophilic phenyl equivalent is added to a pyridin-3-yl substituted acrylate (B77674) ester, followed by hydrolysis.

The C2 carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Since the biological activity of chiral molecules often resides in a single enantiomer, stereoselective synthesis is of paramount importance. General strategies for achieving enantiopurity in related compounds include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For example, syntheses of related 3-aryl-2-hydroxy propanoic acids have been developed starting from L-tyrosine. google.com

Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric hydroformylation of styrenes is one such method used in the synthesis of 2-arylpropanoic acids. orgsyn.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. researchgate.netmdpi.com

Key green chemistry considerations include:

Atom Economy: Modern catalytic methods, such as the Heck/hydroxycarbonylation sequence, are often more atom-economical than classical multi-step syntheses, as more of the atoms from the reactants are incorporated into the final product. nih.govnih.gov

Use of Greener Reagents and Solvents: The use of reagents like dimethyl carbonate, which is less toxic than traditional methylating agents like methyl iodide, is an example of a greener choice. orgsyn.org Efforts are continually made to replace hazardous solvents with more benign alternatives, such as water or supercritical fluids, or to conduct reactions under solvent-free conditions. mdpi.comnih.gov

Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions because they reduce the amount of waste generated. Transition metal catalysts, while sometimes costly, allow for highly efficient and selective transformations. nih.gov

Process Intensification: Developing one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, reduces the need for intermediate workup and purification steps, thereby saving solvents, energy, and reducing waste. nih.govnih.gov

The pursuit of sustainable synthetic routes for complex molecules like this compound is an active area of research, balancing chemical efficiency with environmental responsibility. rsc.orgresearchgate.net

Preparation of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives allows for the exploration of structure-activity relationships. Methodologies for arylpropanoic acids can be adapted to produce a wide variety of related compounds.

For example, Friedel-Crafts-type reactions can be used to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives by reacting 3-(furan-2-yl)propenoic acids with various arenes in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). mdpi.com

The palladium-catalyzed Heck and carbonylation sequence is also highly versatile. By simply changing the starting aryl bromide, a range of 2-arylpropanoic acids can be produced. For instance, using 4-bromoanisole (B123540) leads to a naproxen (B1676952) precursor, while starting with cyclohexylbenzene (B7769038) yields 2-(4-cyclohexylphenyl)propionic acid. nih.govprepchem.com

Further derivatization can be achieved on the core structure. For instance, 2-(4-methylphenyl)propionic acid can be synthesized and then further functionalized. A bromination reaction can introduce a bromomethyl group on the phenyl ring, which can then be used as a handle to attach various heterocyclic moieties, such as benzimidazoles or triazoles, through substitution reactions. nih.gov This modular approach allows for the creation of a library of derivatives with diverse substituents.

| Compound Class/Example | Key Starting Materials | Synthetic Method |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(Furan-2-yl)propenoic acid, Arene (e.g., Benzene) | Friedel-Crafts alkylation in TfOH mdpi.com |

| 2-(4-Cyclohexylphenyl)propionic Acid | Cyclohexylbenzene (converted to the aryl bromide) | Heck coupling with ethylene followed by hydroxycarbonylation prepchem.com |

| 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | 2-(4-(Bromomethyl)phenyl)propionic acid, 2-Mercaptobenzimidazole | Nucleophilic substitution nih.gov |

| 3-(5-Phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid | (Not detailed) | Multi-step synthesis to construct the pyrrole (B145914) ring growingscience.com |

| 3-(3-Pyridinyl)propanoic Acid | (Not detailed) | (General reference) prepchem.com |

Modifications on the Phenyl Ring

The introduction of various substituents onto the phenyl ring of this compound allows for the exploration of how electronic and steric effects influence the molecule's properties. Synthetic strategies often involve the use of substituted phenyl precursors in multi-step reaction sequences.

One general approach is the hydroarylation of a carbon-carbon double bond, a method demonstrated in the synthesis of structurally similar compounds like 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This type of reaction, often catalyzed by Brønsted or Lewis acids, can introduce a variety of substituted aryl groups. mdpi.com For instance, a substituted 3-(pyridin-3-yl)propenoic acid could react with different arenes (e.g., toluene, xylene, or anisole) to yield the corresponding 2-aryl-3-(pyridin-3-yl)propanoic acid analogues.

Another strategy involves building the molecule from precursors that already contain the desired substituted phenyl ring. The Hantzsch thiazole (B1198619) synthesis, for example, has been used to create N,N-disubstituted β-amino acids from N-aryl-N-thiocarbamoyl-β-alanines, where the N-aryl group can be a substituted phenyl ring. researchgate.netnih.gov While this produces a different class of compounds, the principle of starting with a substituted phenyl precursor is broadly applicable in organic synthesis.

Below is a table illustrating potential modifications on the phenyl ring based on common synthetic transformations.

| Substituent (R) on Phenyl Ring | Potential Starting Material | Rationale |

| 4-Methyl | Toluene | Friedel-Crafts type reaction with a suitable precursor. |

| 4-Methoxy | Anisole | Electron-donating group introduced via reaction with anisole. |

| 4-Chloro | Chlorobenzene | Electron-withdrawing group introduced via reaction with chlorobenzene. |

| 3,4-Dimethyl | o-Xylene | Disubstituted phenyl ring from corresponding arene. |

Modifications on the Pyridin-3-yl Moiety

Altering the pyridine (B92270) ring itself is another key synthetic avenue for creating analogues. These modifications typically involve introducing substituents at positions 2, 4, 5, or 6 of the pyridine ring, which can significantly impact the molecule's physicochemical properties, such as basicity and solubility.

One documented example involves the synthesis of 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoic acid. chemicalbook.com This analogue features a significant modification at the 6-position of the pyridine ring, demonstrating that complex functional groups can be introduced onto the heterocyclic core.

A more complex analogue, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, was developed as a dual PPARα/γ agonist. researchgate.net The synthesis of this compound involved an intermolecular palladium-catalyzed coupling of a 2-halopyridine with an alcohol to form the ether linkage at the 6-position of the pyridine ring. researchgate.net This highlights the use of modern cross-coupling reactions to achieve sophisticated modifications on the pyridine moiety.

The following table summarizes key examples of modifications on the pyridin-3-yl moiety.

| Position of Modification | Substituent | Resulting Compound | Synthetic Strategy Highlight |

| 6-position | Phenylcarbamoyl | 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoic acid | Amide bond formation on a pyridinecarboxylic acid precursor. chemicalbook.com |

| 6-position | [2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy] | 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid | Palladium-catalyzed etherification of a 2-halopyridine. researchgate.net |

Derivatization of the Propanoic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, leading to the formation of esters, amides, and various heterocyclic structures. These derivatizations are often pursued to enhance biological activity or improve pharmacokinetic properties.

A common derivatization is the formation of amides. General, environmentally friendly methods for amide synthesis from esters and amines have been developed, which can be performed free of transition metals and solvents using bases like sodium hydride. researchgate.netrsc.org Such methods could be readily applied to the methyl or ethyl ester of the parent acid.

A more extensive derivatization pathway was demonstrated in the synthesis of β-phenylalanine derivatives. nih.gov This multi-step approach begins with the conversion of the carboxylic acid to its corresponding methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.gov This key hydrazide intermediate serves as a precursor for a variety of heterocyclic derivatives. For example:

Reaction with 2,5-hexanedione (B30556) yields a pyrrole derivative. nih.gov

Treatment with phenyl isothiocyanate followed by cyclization with sodium hydroxide (B78521) yields a 1,2,4-triazole . nih.gov

Reaction with carbon disulfide in the presence of potassium hydroxide, followed by cyclization, produces a 1,3,4-oxadiazole . nih.gov

Condensation with various aldehydes affords Schiff bases , which can be further cyclized to form structures like 1,2,4-triazolo[3,4-b] researchgate.netevitachem.comgoogle.comthiadiazines . nih.gov

The table below outlines several derivatizations of the propanoic acid functionality.

| Starting Functionality | Reagents | Resulting Functional Group/Moiety |

| Carboxylic Acid | Methanol, H₂SO₄ | Methyl Ester |

| Methyl Ester | Hydrazine Hydrate | Hydrazide |

| Hydrazide | Phenyl Isothiocyanate, then NaOH | 1,2,4-Triazole |

| Hydrazide | Carbon Disulfide, KOH, then H₂SO₄ | 1,3,4-Oxadiazole |

| Triazole Intermediate | Aromatic Aldehydes | Schiff Base |

| Schiff Base Intermediate | 2-Bromoacetophenone | 1,2,4-triazolo[3,4-b] researchgate.netevitachem.comgoogle.comthiadiazine |

Mechanistic Investigations of Biological Activities Associated with the 2 Phenyl 3 Pyridin 3 Yl Propanoic Acid Scaffold

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. nih.govmdpi.com The 2-phenyl-3-(pyridin-3-yl)propanoic acid scaffold is a key structural motif found in compounds designed to modulate PPAR activity.

The subtype selectivity of PPAR agonists is a critical factor in their therapeutic profile. A single amino acid difference, a tyrosine in PPARα versus a histidine in PPARγ, has been identified as a major determinant of subtype selectivity for various ligands. nih.gov The design of compounds based on the 3,4-disubstituted phenylpropanoic acid scaffold has been a successful strategy for developing subtype-selective PPAR agonists. nih.gov

Table 1: Agonistic Activities of Representative Propanoic Acid-Based PPAR Modulators

| Compound Class | Target(s) | Activity | Reference |

| Pyridine-2-propanoic acids | PPARα/γ | Dual Agonist | nih.gov |

| 3,4-Disubstituted phenylpropanoic acids | PPARs | Subtype-selective agonists | nih.gov |

| Thiazolidinediones | PPARγ | Full Agonist | nih.gov |

| Fibrates | PPARα | Agonist | wikipedia.org |

Note: This table is interactive and can be sorted by column.

The activation of PPARs by agonist ligands is a multi-step process that ultimately leads to the regulation of target gene expression. Upon ligand binding, the receptor undergoes a conformational change, which facilitates its heterodimerization with the retinoid X receptor (RXR). nih.gov This ligand-receptor complex then recruits coactivator proteins. nih.gov

The acidic head group of propanoic acid derivatives typically interacts with a network of hydrogen-bonding residues within the ligand-binding domain (LBD) of the PPAR, which is crucial for receptor activation. nih.gov The specific interactions between the ligand and the amino acid residues lining the Y-shaped ligand-binding pocket determine the potency and subtype selectivity of the agonist. nih.gov For instance, the hydrophobic tail of the ligand interacts with hydrophobic regions of the LBD, further stabilizing the active conformation of the receptor. nih.gov The activated PPAR/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. mdpi.com

Antagonism of Ionotropic Glutamate Receptors (e.g., AMPA Receptors)

Ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtype, are fundamental to fast excitatory neurotransmission in the central nervous system. mdpi.com Dysfunction of glutamatergic signaling is implicated in various neurological disorders, making AMPA receptors an attractive therapeutic target. nih.gov

While direct evidence for the antagonism of this compound on AMPA receptors is limited in the available literature, the structural similarities to known noncompetitive AMPA receptor antagonists suggest a potential for interaction. For example, perampanel, a noncompetitive AMPA receptor antagonist, features a 1,3,5-triaryl-1H-pyridin-2-one core. nih.govresearchgate.net Noncompetitive antagonists bind to an allosteric site on the receptor, distinct from the glutamate-binding site, to induce a conformational change that prevents ion channel opening. nih.govtmc.eduresearchgate.net

These allosteric modulators can decouple the ligand-binding domain from the ion channel, effectively inhibiting receptor function even when glutamate is bound. nih.govtmc.edu The binding of negative allosteric modulators often occurs within the transmembrane domain of the AMPA receptor, a region that is critical for ion channel gating. nih.gov

By antagonizing AMPA receptors, compounds with this activity can significantly perturb downstream signaling pathways. AMPA receptor activation leads to the influx of sodium and, in some cases, calcium ions, resulting in neuronal depolarization. mdpi.com This depolarization is a key event in synaptic plasticity and neuronal excitability.

Antagonism of AMPA receptors would be expected to reduce this ion influx, thereby dampening excitatory postsynaptic potentials. This can have a neuroprotective effect in conditions of glutamate excitotoxicity, where excessive AMPA receptor activation contributes to neuronal damage. nih.gov Propionic acid itself has been shown to induce glutamate excitotoxicity in animal models, highlighting the complex role of related molecules in glutamatergic signaling. nih.gov Further research is needed to elucidate the precise effects of this compound on AMPA receptor-mediated signaling pathways.

Cyclooxygenase (COX) Enzyme Inhibition and Anti-inflammatory Mechanisms

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. nih.govnih.govscielo.br There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. nih.gov

Aryl propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of COX enzymes. researchgate.net While specific inhibitory data for this compound is not available in the reviewed literature, the anti-inflammatory potential of a structurally related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been demonstrated. nih.govnih.gov

The primary anti-inflammatory mechanism of NSAIDs is the inhibition of prostaglandin (B15479496) synthesis. pharmacy180.com By blocking the active site of COX enzymes, these compounds prevent the formation of pro-inflammatory prostaglandins, thereby reducing pain, fever, and inflammation. scielo.br The selectivity of COX inhibitors for COX-2 over COX-1 is a major focus of drug development to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govbrieflands.com The structure-activity relationship studies of various NSAIDs have provided insights into the structural features required for potent and selective COX-2 inhibition. nih.govnih.govnih.govresearchgate.net

Table 2: COX Inhibitory Activity of Representative NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Etoricoxib | 130 | 1.23 | 106 | researchgate.net |

| Celecoxib | 15 | 0.05 | 300 | researchgate.net |

| Ibuprofen | 5.2 | 15.2 | 0.34 | researchgate.net |

| Diclofenac | 0.8 | 0.03 | 26.7 | researchgate.net |

Note: This table is interactive and can be sorted by column. Data is for representative NSAIDs and not for the subject compound of this article.

Differential Inhibition of COX-1 and COX-2 Isoforms

The anti-inflammatory properties of compounds related to the this compound scaffold are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins from arachidonic acid. acs.orgnih.gov COX-1 is a constitutive isoform responsible for physiological functions, while the COX-2 isoform is inducible and is involved in inflammatory processes. nih.gov The therapeutic anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, whereas undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. acs.orgnih.gov

Research into derivatives of 2-phenylpropionic acid has revealed compounds with potent and differential inhibitory activity against these isoforms. For instance, certain 2-(4-substitutedmethylphenyl)propionic acid derivatives have demonstrated significant inhibition of both COX-1 and COX-2. nih.gov Specifically, compounds designated as 6h and 6l in one study showed superior COX-1 and COX-2 inhibition compared to the common NSAID ibuprofen. nih.gov The potency of these compounds against COX-2 was found to be nearly equivalent to that of nimesulide, a preferential COX-2 inhibitor. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2), is used to determine the relative inhibitory activity against the two isoforms. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Ibuprofen | 15.21 | 29.43 | 0.52 |

| Nimesulide | 31.55 | 0.81 | 38.95 |

| Compound 6h | 8.17 | 0.93 | 8.78 |

| Compound 6l | 7.92 | 0.89 | 8.89 |

The structural basis for selective COX-2 inhibition lies in differences in the active sites of the two isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 due to the substitution of two isoleucine residues in COX-1 with smaller valine residues in COX-2, which significantly increases the volume of the active site. ijpda.org This allows bulkier inhibitor molecules to bind more readily to COX-2.

Prostaglandin Biosynthesis Pathway Modulation

The primary mechanism by which compounds based on the phenylpropanoic acid scaffold exert their anti-inflammatory effects is through the modulation of the prostaglandin biosynthesis pathway. acs.org This pathway begins with the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A₂. wikipedia.orgyoutube.com Subsequently, COX enzymes catalyze the conversion of arachidonic acid into prostaglandin G₂ (PGG₂) and then into prostaglandin H₂ (PGH₂). acs.orgbio-rad.com This step is the committed step in the synthesis of prostanoids. acs.org

PGH₂ serves as a common precursor for the synthesis of various biologically active prostaglandins (such as PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TxA₂) by specific, tissue-dependent isomerases and synthases. acs.orgwikipedia.org These molecules are lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. nih.govwikipedia.org

By inhibiting the COX-1 and/or COX-2 enzymes, inhibitors prevent the initial conversion of arachidonic acid, thereby blocking the entire downstream production of prostaglandins and thromboxanes. nih.govnih.gov The reduction in the synthesis of pro-inflammatory prostaglandins in tissues is what leads to the alleviation of inflammatory symptoms. acs.org

Antimicrobial Mechanisms of Action

Derivatives containing scaffolds similar to this compound have demonstrated notable antimicrobial activities. The mechanisms underlying these properties often involve disruption of cellular integrity and vital enzymatic processes in pathogens. For phenolic acids, a proposed mechanism involves the acidification of the extracellular environment and, due to their partially lipophilic nature, passive diffusion across the cell membrane. mdpi.com This leads to intracellular acidification, protein denaturation, and increased membrane permeability. mdpi.com

Antibacterial Activity Against Specific Pathogens

Several studies have highlighted the potential of phenylpropanoic acid and pyridine (B92270) derivatives as antibacterial agents. Certain 2-(4-substitutedmethylphenyl)propionic acid derivatives have shown promising antibacterial activity against various strains when compared to the standard antibiotic chloramphenicol. nih.gov Similarly, a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole structure displayed significant antibacterial action, particularly against Escherichia coli. mdpi.com

Other related structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have been effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Furthermore, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent activity against a panel of multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) mdpi.com. The incorporation of specific substituents, such as a 4-NO₂ group on a phenyl ring, enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. mdpi.com

| Compound/Derivative Class | Pathogen | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | Escherichia coli | Significant activity | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Activity at 64 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Activity at 64 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (29 ) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (30 ) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (30 ) | Enterococcus faecalis | 16 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (30 ) | Escherichia coli | 32 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (30 ) | Klebsiella pneumoniae | 64 µg/mL | mdpi.com |

Antifungal Properties and Cellular Targets

The antifungal activity of related compounds often stems from their interaction with essential fungal cellular structures and pathways that are distinct from those in human cells. mdpi.com Key targets for antifungal drugs include the fungal cell wall, primarily through the inhibition of β-(1,3)-glucan synthesis, and the cell membrane, by disrupting the ergosterol biosynthesis pathway. mdpi.comnih.gov

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Additionally, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising, structure-dependent activity against drug-resistant Candida species. mdpi.com While the precise molecular targets for these specific propanoic acid derivatives have not been fully elucidated, their activity against fungal pathogens highlights their potential to interfere with critical cellular processes such as cell wall or membrane maintenance.

Antineoplastic and Antiproliferative Mechanisms

Compounds featuring pyridine and phenylpropanoic acid-like scaffolds have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and can involve the inhibition of key signaling pathways that control cell growth, proliferation, and survival.

Inhibition of Cancer Cell Growth and Proliferation Pathways

Derivatives incorporating the pyridine moiety have shown significant cytotoxicity against a range of human cancer cell lines. For example, pyrid-2-yl-substituted benzo nih.govnih.govmdpi.comtriazin-7-ones exhibited particularly strong growth inhibition in non-small cell lung cancer (NCI-H522), colon cancer (COLO 205, HT29, SW-620), renal cancer (ACHN, TK-10), and breast cancer (T-47D, MDA-MB-468, MCF-7) cell lines. mdpi.com

Other research has focused on different structural analogues. A series of novel β-phenylalanine derivatives were evaluated for their anticancer activity, with lead candidates showing potent antiproliferative effects in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer models. nih.gov Similarly, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated potent, structure-dependent antiproliferative activity against A549 lung cancer cells, with some compounds surpassing the efficacy of cisplatin. mdpi.com In silico studies suggested that these compounds may interact with human SIRT2 and EGFR, two important targets in cancer therapy. mdpi.com Further studies on 2-(4-fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives identified compounds with potent antiproliferative activity against the MCF7 breast cancer cell line. journaljpri.com

| Compound/Derivative Class | Cancer Cell Line | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrid-2-yl benzo nih.govnih.govmdpi.comtriazin-7-one (4a ) | Various (Lung, Colon, Renal, Breast) | Strong growth inhibition | mdpi.com |

| Pyrid-2-yl benzo nih.govnih.govmdpi.comtriazin-7-one (4b ) | Various (Lung, Colon, Renal, Breast) | Strong growth inhibition | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (21 ) | A549 (Lung) | 5.42 µM | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22 ) | A549 (Lung) | 2.47 µM | mdpi.com |

| 2-(4-Fluoro-phenyl)-5-[5-(5-Bromo-2-fluoro phenyl)- acs.orgnih.govnih.govoxadiazol-2-yl]-pyridine (7b ) | MCF7 (Breast) | 6.9 µM | journaljpri.com |

| 2-(4-Fluoro-phenyl)-5-[5-(3-methyl-thiophen-2-yl)- acs.orgnih.govnih.govoxadiazol-2-yl]-pyridine (7d ) | MCF7 (Breast) | 3.8 µM | journaljpri.com |

| 2-(4-Fluoro-phenyl)-5-[5-(5-Bromo-2-fluoro phenyl)- acs.orgnih.govnih.govoxadiazol-2-yl]-pyridine (7b ) | Caco-2 (Colon) | >100 µM | journaljpri.com |

| 2-(4-Fluoro-phenyl)-5-[5-(3-methyl-thiophen-2-yl)- acs.orgnih.govnih.govoxadiazol-2-yl]-pyridine (7d ) | Caco-2 (Colon) | 56.5 µM | journaljpri.com |

The antineoplastic mechanisms can also involve the induction of apoptosis. For example, the drug niclosamide has been shown to inhibit the NF-kappaB pathway and increase levels of reactive oxygen species (ROS) in acute myelogenous leukemia (AML) cells, leading to apoptosis. nih.gov While not directly studied for the this compound scaffold, these represent plausible pathways for inducing cancer cell death that warrant investigation for related compounds.

Apoptosis Induction and Cell Cycle Arrest

Extensive literature reviews did not yield specific studies detailing the mechanistic investigations of apoptosis induction and cell cycle arrest for the chemical compound this compound. Research focusing on the direct effects of this specific molecule on cellular pathways leading to programmed cell death or cell cycle modulation is not publicly available.

However, the broader class of compounds known as arylpropionic acid derivatives, to which this compound belongs, has been a subject of interest in medicinal chemistry. These derivatives are recognized for a variety of biological activities, including anti-inflammatory and, in some instances, anticancer properties orientjchem.orgresearchgate.net. The therapeutic effects of many anticancer agents are often linked to their ability to induce apoptosis and cause cell cycle arrest in cancerous cells nih.govnih.govmdpi.com.

While direct evidence for the this compound scaffold is lacking, studies on structurally related compounds containing phenyl and pyridine rings offer some insights into potential mechanisms. For example, certain β-phenylalanine derivatives have been synthesized and evaluated for their antiproliferative activities nih.gov. These studies, while not focused on the exact requested molecule, suggest that the combination of a phenyl ring and a nitrogen-containing heterocycle can be a fruitful area for the development of new therapeutic agents.

Given the absence of specific data, a detailed discussion of apoptosis induction and cell cycle arrest mechanisms, including data tables on specific protein interactions or cell line sensitivities for this compound, cannot be provided at this time. Further experimental research would be necessary to elucidate the specific biological activities and molecular mechanisms of this particular compound.

Computational and Theoretical Studies on 2 Phenyl 3 Pyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the conformational preferences of molecules by calculating the energies of different spatial arrangements of the atoms. The most stable conformation, or the global minimum on the potential energy surface, corresponds to the geometry with the lowest energy. For a molecule like 2-Phenyl-3-(pyridin-3-yl)propanoic acid, with several rotatable bonds, multiple conformers can exist.

Table 1: Illustrative Conformational Analysis Data

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A | B3LYP/6-31G | 0.00 |

| Conformer B | B3LYP/6-31G | 1.25 |

| Conformer C | B3LYP/6-31G* | 2.78 |

| This table is illustrative and does not represent actual data for this compound. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. emerginginvestigators.org

These energies can be calculated using DFT. schrodinger.com For aromatic and heterocyclic compounds, the HOMO is often a π-orbital associated with the aromatic rings, and the LUMO is a π*-orbital. The distribution of these orbitals provides insight into the regions of the molecule that are most likely to be involved in electron-donating and electron-accepting interactions.

While specific HOMO-LUMO energy values for this compound are not available in the literature, studies on similar pyridine-containing compounds provide a reference for the expected range of these values. nih.govresearchgate.net The charge transfer characteristics within the molecule can be inferred from the nature and location of the HOMO and LUMO.

Table 2: Illustrative HOMO-LUMO Data for a Related Pyridine (B92270) Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| This table is illustrative and does not represent actual data for this compound. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Given the structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs), a likely biological target for molecular docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govresearchgate.net Docking simulations can predict how the molecule fits into the active site of these enzymes and estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex.

In silico docking studies of other propanoic acid derivatives with COX enzymes have been reported, providing a framework for how this compound might interact. nih.gov These studies typically involve preparing the 3D structures of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. nih.gov

Table 3: Illustrative Molecular Docking Results with COX-2

| Ligand | Docking Score (kcal/mol) |

| Ibuprofen (Reference) | -7.5 |

| This compound (Hypothetical) | -8.2 |

| This table is illustrative and does not represent actual data for this compound. |

Molecular docking not only predicts the binding pose and affinity but also reveals the specific interactions between the ligand and the amino acid residues in the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For propanoic acid derivatives binding to COX enzymes, key interactions often involve the carboxylate group of the ligand forming hydrogen bonds with arginine and tyrosine residues in the active site. nih.govmdpi.com The phenyl and pyridinyl rings of this compound would likely engage in hydrophobic interactions with nonpolar residues within the COX active site channel.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational changes and stability of a ligand-protein complex in a simulated physiological environment.

While specific MD simulation studies for this compound are not found in the reviewed literature, the general methodology is well-established. semanticscholar.org An MD simulation would typically start with the best-docked pose of the ligand in the protein's active site. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on each atom and integrates Newton's equations of motion to track the trajectory of all atoms over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal the stability of the ligand's binding mode, the flexibility of different parts of the protein and ligand, and the persistence of key intermolecular interactions over time. Common analyses include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

In Silico ADME Prediction and Pharmacokinetic Profiling

Disclaimer: The following section provides a hypothetical in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profile for this compound. As of the latest literature review, no specific computational or experimental studies on this particular compound have been published. Therefore, the data presented herein is predictive and based on computational models and the known properties of structurally related compounds, such as those containing pyridine and phenylpropanoic acid moieties.

Computational, or in silico, methods are invaluable tools in modern drug discovery for predicting the pharmacokinetic properties of a new chemical entity before its synthesis and preclinical testing. vhca.chwiley.com These predictive models help in identifying potential liabilities and optimizing molecular structures to achieve favorable drug-like characteristics. For this compound, a comprehensive in silico analysis would typically involve the evaluation of its physicochemical properties and its ADME profile.

Physicochemical Properties and Drug-Likeness

The foundation of any ADME profile lies in the molecule's fundamental physicochemical properties. These parameters are strong determinants of a compound's behavior in a biological system. Standard computational tools can predict these properties, which are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five.

The predicted physicochemical properties for this compound are summarized in the table below. The presence of a carboxylic acid and a pyridine ring suggests that the compound's properties will be significantly influenced by pH. researchgate.netbas.bg The pyridine moiety, a basic heterocyclic aromatic compound, and the acidic carboxylic group make the molecule zwitterionic at physiological pH. bas.bg

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Weight (g/mol) | ~241.27 | Influences diffusion and overall size-related transport. Generally, values <500 Da are preferred for good oral absorption. |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values in this range are often associated with good oral bioavailability. |

| Topological Polar Surface Area (TPSA) (Ų) | ~60 - 70 | Predicts hydrogen bonding potential and polarity. TPSA is a good indicator of membrane permeability. Values <140 Ų are generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences solubility and membrane permeability. Lipinski's rule suggests ≤5. |

| Hydrogen Bond Acceptors | 3 (from the carboxylic acid and pyridine nitrogen) | Influences solubility and receptor binding. Lipinski's rule suggests ≤10. |

| pKa (Acidic) | ~4.0 - 5.0 | The carboxylic acid group's acidity affects ionization at physiological pH, influencing solubility and absorption. researchgate.net |

| pKa (Basic) | ~5.0 - 6.0 | The pyridine nitrogen's basicity also determines the ionization state, impacting interactions and distribution. bas.bg |

Predicted ADME Profile

Based on its structural features, a hypothetical ADME profile for this compound can be constructed.

Absorption: The compound is predicted to have good oral absorption. Its molecular weight and TPSA fall within the ranges typically associated with favorable oral bioavailability. The presence of both acidic and basic centers means its absorption could be pH-dependent, occurring throughout the gastrointestinal tract. Computational models for analogs of (±)-2-(4-isobutylphenyl) propionic acid have shown significant values for ADME properties, suggesting that the phenylpropanoic acid scaffold is amenable to good absorption characteristics. researchgate.net

Distribution: The volume of distribution (Vd) is anticipated to be moderate. The compound's moderate lipophilicity suggests it would distribute into tissues but may not extensively accumulate in fatty tissues. Plasma protein binding is predicted to be moderate to high, a common feature for carboxylic acid-containing drugs. Its ability to cross the blood-brain barrier (BBB) is expected to be limited due to its polar surface area and the presence of ionizable groups.

Metabolism: The metabolic fate of this compound is likely to involve several pathways. The phenyl ring is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, a common metabolic route for many xenobiotics. The pyridine ring can also undergo oxidation. The carboxylic acid group may be subject to glucuronidation, a major phase II metabolic reaction that facilitates excretion. In silico studies on other pyridine-containing compounds have highlighted the importance of considering CYP-mediated metabolism. nih.gov

Excretion: The primary route of elimination for this compound and its metabolites is expected to be renal. The presence of the carboxylic acid group, which will be ionized at physiological pH, increases water solubility and facilitates urinary excretion.

The following tables summarize the predicted ADME properties.

Table 2: Predicted Absorption and Distribution Properties

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | High (>80%) | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (nm/s) | Moderate | Suggests good passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | The compound is not expected to be a substrate for this major efflux transporter. |

| Plasma Protein Binding (%) | Moderate to High (70-90%) | A significant fraction of the compound is expected to be bound to plasma proteins like albumin. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB to a significant extent. |

Table 3: Predicted Metabolism and Excretion Properties

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| CYP2D6 Inhibitor | Unlikely | Low potential for drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Inhibitor | Possible | May have some inhibitory effect on the major drug-metabolizing enzyme CYP3A4. |

| Primary Metabolic Pathways | Hydroxylation, Glucuronidation | Metabolism is likely to proceed via oxidation of the aromatic rings and conjugation of the carboxylic acid. |

| Total Clearance | Low to Moderate | Suggests a reasonable in vivo half-life. |

| Renal Excretion | Primary route | The compound and its metabolites are expected to be cleared mainly by the kidneys. |

Advanced Research Directions and Future Perspectives for 2 Phenyl 3 Pyridin 3 Yl Propanoic Acid

Exploration of Novel Biological Targets and Therapeutic Applications

While arylpropionic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), the therapeutic potential of 2-Phenyl-3-(pyridin-3-yl)propanoic acid and its analogs likely extends beyond this traditional role. Future research should focus on identifying and validating novel biological targets to unlock new therapeutic applications. humanjournals.comorientjchem.org The presence of the pyridine (B92270) ring, a versatile pharmacophore, suggests a broad spectrum of potential biological activities. nih.govresearchgate.net

Derivatives of arylpropionic acid have demonstrated a range of pharmacological effects, including antibacterial, anticonvulsant, and anticancer activities. humanjournals.comorientjchem.org Similarly, various pyridine-containing compounds have shown promise as anticancer agents. nih.gov This convergence of evidence strongly suggests that this compound could be a valuable lead compound in oncology. A comprehensive screening against a panel of cancer cell lines, followed by target identification and validation studies, could reveal novel anticancer applications.

Furthermore, the structural motifs present in this compound warrant investigation into its potential as an antimicrobial agent. The exploration of its activity against a diverse range of bacterial and fungal pathogens could lead to the development of new anti-infective therapies.

Table 1: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Tyrosine kinases, Tubulin, DNA topoisomerases | Arylpropionic acid and pyridine derivatives have shown anticancer activity. humanjournals.comorientjchem.orgnih.govnih.gov |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, Fungal enzymes | The pyridine moiety is a common feature in antimicrobial agents. researchgate.netmdpi.com |

| Neurological Disorders | Enzymes and receptors in the central nervous system | Arylpropionic acid derivatives have shown anticonvulsant properties. humanjournals.comorientjchem.org |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines | The arylpropionic acid scaffold is a known anti-inflammatory pharmacophore. humanjournals.com |

Development of Hybrid Molecules and Prodrug Strategies

To enhance the therapeutic profile of this compound, the development of hybrid molecules and prodrug strategies presents a promising avenue. Hybrid molecules, which combine two or more pharmacophores, can offer synergistic effects, improved target selectivity, and a broader spectrum of activity. researchgate.netnih.gov

For instance, hybridizing this compound with other known anticancer or antimicrobial agents could lead to the development of dual-action drugs with enhanced efficacy. The synthesis of hybrid compounds incorporating moieties that improve cell permeability or target specific tissues could also be explored.

Prodrug strategies are particularly relevant for arylpropionic acids, which are often associated with gastrointestinal side effects. researchgate.netnih.gov By temporarily masking the carboxylic acid group, for example, through the formation of an ester or amide, the gastrointestinal irritation can be minimized. nih.govresearchgate.net These prodrugs are designed to be inactive until they are metabolized in the body to release the active parent drug.

Table 2: Examples of Prodrug and Hybrid Molecule Strategies

| Strategy | Approach | Potential Advantages |

| Prodrugs | Ester or amide formation at the carboxylic acid group. nih.govresearchgate.net | Reduced gastrointestinal toxicity, improved oral absorption. researchgate.net |

| Hybrid Molecules | Covalent linkage to another pharmacophore (e.g., another anticancer agent). researchgate.net | Synergistic therapeutic effects, potential to overcome drug resistance. |

| Targeted Delivery | Conjugation to a targeting moiety (e.g., a peptide that recognizes a tumor-specific receptor). | Increased drug concentration at the site of action, reduced off-target effects. |

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can be instrumental in accelerating the design and optimization of novel derivatives of this compound.

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. These models can then be used to screen virtual libraries of compounds and identify those with the highest probability of being active against a specific biological target. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening.

Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecules with desired pharmacological properties. By providing the model with the structural features of this compound and the desired activity profile, novel and potent analogs can be generated for synthesis and testing.

Table 3: Applications of AI and Machine Learning in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Faster and more cost-effective identification of lead compounds. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Building predictive models to correlate chemical structure with biological activity. nih.gov | Guidance for the rational design of more potent and selective analogs. |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Exploration of novel chemical space and discovery of innovative drug candidates. |

| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of compounds with unfavorable pharmacokinetic profiles. |

Green and Sustainable Synthesis Methodologies for Industrial Scalability

The development of green and sustainable synthesis methodologies is crucial for the environmentally responsible and economically viable industrial-scale production of this compound. The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents and solvents, should guide the development of synthetic routes. weebly.comscribd.com

A notable example of green chemistry in the synthesis of a related compound is the BHC Company's process for ibuprofen. This three-step synthesis has a high atom economy and utilizes a reusable catalyst, significantly reducing waste compared to the traditional six-step "Brown synthesis". ugal.roprezi.com Similar approaches could be developed for this compound.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Exploring enzymatic routes for the synthesis of this compound could lead to a more sustainable and efficient manufacturing process.

Table 4: Principles of Green Chemistry and Their Application to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. weebly.com |

| Use of Catalysis | Employing catalytic reagents in small amounts that can be recycled, in place of stoichiometric reagents. prezi.com |

| Use of Renewable Feedstocks | Investigating the use of starting materials derived from renewable sources. rsc.org |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents, such as water or glycerol, and minimizing the use of auxiliary substances. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. ugal.ro |

常见问题

Q. What are the recommended synthetic strategies for 2-Phenyl-3-(pyridin-3-yl)propanoic acid in laboratory-scale synthesis?

Methodological Answer: A multi-step approach is typically employed:

Coupling Reactions : Use Suzuki-Miyaura coupling to introduce the pyridinyl moiety to a phenylpropanoic acid backbone. Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) are critical for cross-coupling efficiency .

Amino Acid Functionalization : Protect the amino group (if present) with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps .

Acid Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) for nucleophilic substitution .

Key Considerations : Optimize solvent polarity (e.g., DMF for coupling, THF for protection) and monitor reaction progress via TLC.

Q. How can researchers purify this compound effectively?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar byproducts .

- Recrystallization : Employ ethanol/water mixtures (7:3 v/v) to exploit solubility differences. Pre-cool to 4°C for crystal formation .

Data Table :

| Method | Purity Achieved | Yield |

|---|---|---|

| HPLC | >98% | 60-70% |

| Recrystallization | >95% | 50-55% |

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemical uncertainties by co-crystallizing the compound with a chiral auxiliary (e.g., L-proline) .

- Advanced NMR : Use 2D NOESY to confirm spatial proximity of phenyl and pyridinyl protons, and ¹³C-DEPT for carbon environment analysis .

Example : A 600 MHz NMR in DMSO-d₆ resolves overlapping signals at δ 7.2–8.5 ppm for aromatic protons.

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Bioisosteric Replacement : Substitute pyridinyl with pyrimidinyl or fluorophenyl groups to assess electronic effects on target binding .

Enzymatic Assays : Use surface plasmon resonance (SPR) to measure binding kinetics with enzymes like cyclooxygenase-2 (COX-2) .

Molecular Dynamics Simulations : Model interactions with biological targets (e.g., G-protein-coupled receptors) using Amber or GROMACS .

Q. Data Contradiction Analysis :

- Example : If a fluorinated analog shows lower activity despite higher predicted binding affinity, evaluate solvation effects via free-energy perturbation (FEP) calculations .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Standardize Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and ionic strength .

Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values from multiple replicates.

Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers and adjust for batch effects .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

Q. How can enantioselective synthesis of chiral derivatives be achieved?

Methodological Answer:

- Asymmetric Catalysis : Use Evans oxazolidinones or Jacobsen catalysts for >90% enantiomeric excess (ee) .

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column and hexane/isopropanol (85:15) .

Methodological Challenges

Q. What solvent systems optimize solubility without compromising reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。